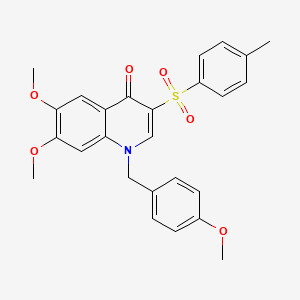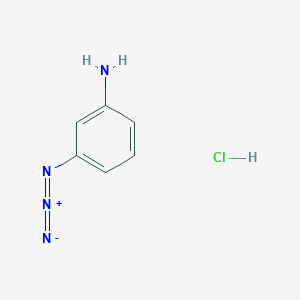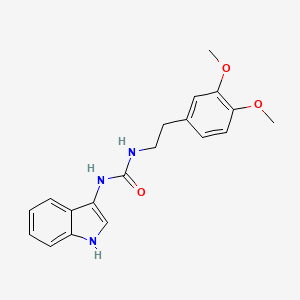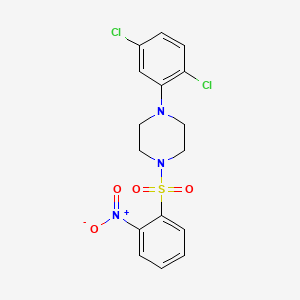
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQMT, is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research applications. In
Scientific Research Applications
Synthesis and Binding Studies
6,7-Dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one has been studied for its synthesis and binding properties, particularly in relation to apamin-sensitive Ca2+-activated K+ channels. It was found that methoxylated derivatives of this compound show a higher affinity for these binding sites, with specific structural modifications enhancing this affinity. Electrophysiological studies demonstrated the compound's ability to block afterhyperpolarization in rat dopaminergic neurons, highlighting its potential application in neurological research and drug development (Graulich et al., 2006).
Structural Analysis Techniques
The compound has also been utilized in structural analysis studies. For instance, its derivatives have been differentiated using proton magnetic resonance, providing a method to determine the position of substituents on the isoquinoline nucleus. This technique is valuable for elucidating the mechanisms of cyclization in synthetic chemistry, contributing to a deeper understanding of complex molecular structures (Waigh, 1980).
Discovery of New Compounds
Research into the chemical constituents of Thalictrum delavayi has led to the isolation of new compounds related to this compound. This work contributes to the field of natural product chemistry, expanding the repertoire of molecules available for pharmacological testing and potential drug development (Wang et al., 2003).
Photolabile Protecting Groups
The compound's structure has influenced the development of photolabile protecting groups for carboxylic acids. Studies have shown that derivatives based on similar structures possess high quantum efficiency for photo-induced release, making them suitable for controlled drug delivery applications and the study of biological processes in vivo (Fedoryak & Dore, 2002).
Sigma-2 Receptor Probes
In the context of neuropharmacology, derivatives of this compound have been evaluated as sigma-2 receptor probes. These studies are crucial for understanding the role of sigma-2 receptors in diseases and developing targeted therapies for psychiatric and neurological disorders (Xu et al., 2005).
properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-5-11-20(12-6-17)34(29,30)25-16-27(15-18-7-9-19(31-2)10-8-18)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJVTFGXNQJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)
![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2782278.png)